Alcophosphamide

Description

Properties

IUPAC Name |

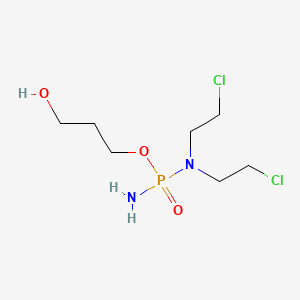

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGFIGVSVQRQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COP(=O)(N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201275 | |

| Record name | 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52336-54-6 | |

| Record name | 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52336-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alcophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052336546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyphosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyphosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxypropyl N,N-bis(2-chloroethyl)phosphorodiamidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcophosphamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3CP3B98PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Aldophosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldophosphamide is a pivotal, albeit transient, metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. Its chemical structure and reactivity are central to the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive overview of the chemical and physical properties of aldophosphamide, its critical role in the metabolic activation of cyclophosphamide, and methodologies for its detection and analysis.

Chemical Identity and Properties

Aldophosphamide, with the IUPAC name 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal, is an organophosphorus compound and a nitrogen mustard derivative.[1] Its chemical identity is defined by the following identifiers:

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl₂N₂O₃P | [1] |

| IUPAC Name | 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal | [1] |

| CAS Number | 35144-64-0 | [1] |

| Canonical SMILES | C(COP(=O)(N)N(CCCl)CCCl)C=O | [1] |

| InChI | InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13) | [1] |

| InChIKey | QMGUSPDJTPDFSF-UHFFFAOYSA-N | [1] |

A summary of its key physicochemical properties is provided in the table below:

| Property | Value | Source |

| Molecular Weight | 277.08 g/mol | [1] |

| Exact Mass | 276.0197347 Da | [1] |

| XLogP3-AA | -0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 7 | [1] |

Metabolic Pathway and Mechanism of Action

Aldophosphamide is not administered directly as a therapeutic agent but is formed in the body as a key intermediate in the metabolic activation of cyclophosphamide. Understanding this pathway is crucial for comprehending the drug's mechanism of action.

Cyclophosphamide is a prodrug that requires bioactivation, primarily in the liver, by cytochrome P450 enzymes (CYP2B6, CYP2C19, and to a lesser extent, CYP3A4).[2] This initial hydroxylation step produces 4-hydroxycyclophosphamide, which exists in a tautomeric equilibrium with its open-ring form, aldophosphamide.[2] This equilibrium is a critical juncture in the metabolic cascade.

Aldophosphamide can then follow two main paths:

-

Detoxification: It can be oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the inactive and non-toxic metabolite, carboxyphosphamide.[2]

-

Activation: It can spontaneously (non-enzymatically) decompose to yield two products:

The following diagram illustrates the metabolic activation pathway of cyclophosphamide, highlighting the central role of aldophosphamide.

Caption: Metabolic activation of cyclophosphamide.

Experimental Protocols

Due to the inherent instability of aldophosphamide, its isolation and direct synthesis are challenging. Consequently, many studies focus on the quantification of its more stable precursor, 4-hydroxycyclophosphamide, or its degradation products. Below are outlined methodologies relevant to the study of aldophosphamide.

Synthesis of Aldophosphamide Precursors

While a direct, high-yield synthesis of aldophosphamide is not commonly reported due to its instability, its precursor, 4-hydroxycyclophosphamide, can be synthesized. One reported method involves the enzymatic hydroxylation of cyclophosphamide using a peroxygenase from Marasmius rotula (MroUPO).[4]

Protocol Outline for Enzymatic Synthesis of 4-Hydroxycyclophosphamide: [4]

-

Reaction Setup: Cyclophosphamide (e.g., 1 mmol) is dissolved in a buffered solution (e.g., 20 mM sodium acetate, pH 5.5) containing the MroUPO enzyme (e.g., 1 µM).

-

Initiation: The reaction is initiated by the continuous addition of hydrogen peroxide (e.g., 5 mM h⁻¹) at a controlled temperature (e.g., 25 °C) with stirring.

-

Reaction Monitoring: The progress of the reaction and the formation of 4-hydroxycyclophosphamide and its tautomer aldophosphamide can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Quenching and Extraction: The reaction is stopped by the addition of an organic solvent such as chloroform. The aqueous phase is then extracted multiple times with the organic solvent.

-

Purification: The combined organic extracts are dried and the solvent is evaporated. The resulting product can be further purified using column chromatography (e.g., C₁₈-silica gel).

Quantification of 4-Hydroxycyclophosphamide/Aldophosphamide by GC-MS

A gas chromatography-mass spectrometry (GC-MS) method has been developed for the quantification of 4-hydroxycyclophosphamide and its tautomer aldophosphamide in biological matrices. Given the instability of these compounds, a derivatization step is employed to form a stable product for analysis.

Protocol Outline for GC-MS Analysis:

-

Sample Collection and Derivatization:

-

Blood samples are collected in tubes pre-loaded with a derivatizing agent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), and an internal standard.

-

The PFBHA reacts with the aldehyde group of aldophosphamide to form a stable oxime derivative.

-

-

Extraction: The derivatized analyte and the internal standard are extracted from the biological matrix using a suitable organic solvent (e.g., ethyl acetate).

-

Sample Preparation for GC-MS: The organic extract is evaporated to dryness, and the residue is reconstituted in a small volume of a solvent suitable for GC injection.

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a non-polar or semi-polar column).

-

Injector: Splitless injection is typically used for trace analysis.

-

Temperature Program: An optimized temperature gradient is used to separate the analyte of interest from other components in the sample.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is employed for high sensitivity and selectivity, monitoring characteristic ions of the derivatized aldophosphamide and the internal standard.

-

-

-

Quantification: The concentration of aldophosphamide in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

The following diagram illustrates the general workflow for the GC-MS analysis of aldophosphamide.

Caption: Workflow for GC-MS analysis of aldophosphamide.

Conclusion

Aldophosphamide is a chemically fascinating and pharmacologically significant molecule. Its transient nature makes it a challenging subject of study, yet its central role in the bioactivation of cyclophosphamide underscores the importance of understanding its chemistry and metabolism. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate the properties and behavior of this critical anticancer drug metabolite. Further research into stabilizing aldophosphamide or developing more direct analytical methods could provide deeper insights into the pharmacology of cyclophosphamide and pave the way for the development of next-generation alkylating agents.

References

- 1. Aldophosphamide | C7H15Cl2N2O3P | CID 107744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Aldophosphamide in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldophosphamide is a pivotal, albeit transient, intermediate in the bioactivation of the widely used anticancer prodrug, cyclophosphamide. Its significance lies in its dual role as the immediate precursor to the therapeutically active DNA alkylating agent, phosphoramide mustard, and the cytotoxic byproduct, acrolein. The intracellular concentration and fate of aldophosphamide are critical determinants of both the efficacy and toxicity of cyclophosphamide-based chemotherapy. This document provides a comprehensive technical overview of the molecular mechanisms governing aldophosphamide's formation, intracellular transport, conversion to its active and toxic metabolites, and its role in cellular resistance. Detailed experimental protocols and quantitative data are presented to support researchers in the field.

The Core Mechanism: From Prodrug to Active Metabolite

Cyclophosphamide (CP) is an inert prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects.[1] The activation cascade is a multi-step process where aldophosphamide serves as the key intermediate that is transported into target cancer cells.

Activation Pathway:

-

Hepatic Hydroxylation: Cyclophosphamide is first transported to the liver, where cytochrome P450 enzymes (predominantly CYP2B6, 2C9, and 3A4) hydroxylate it at the C-4 position to form 4-hydroxycyclophosphamide (4-OH-CPA).[2][3]

-

Tautomeric Equilibrium: 4-OH-CPA exists in a spontaneous, rapid equilibrium with its open-ring tautomer, aldophosphamide.[1][2] This equilibrium mixture is stable enough to be released from hepatocytes into the bloodstream and circulate throughout the body.[4]

-

Cellular Uptake: 4-OH-CPA, being relatively nonpolar, readily diffuses across the plasma membrane of cancer cells.[4][5] Once inside the cell, the equilibrium shifts, providing a continuous intracellular source of aldophosphamide.

-

Intracellular β-Elimination: Inside the target cell, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction.[2] This is the crucial step that generates the two key effector molecules:

-

Phosphoramide Mustard (PM): The primary DNA alkylating agent responsible for the antineoplastic effects of cyclophosphamide.[5][6]

-

Acrolein: A highly reactive and cytotoxic aldehyde.[6] While it contributes to overall toxicity, its direct antitumor activity is considered minimal compared to phosphoramide mustard.[6][7]

-

The intracellular generation of phosphoramide mustard is believed to be essential for a therapeutic result, as its charged nature prevents it from easily entering cells from the circulation.[2][4]

Molecular Action of Aldophosphamide Metabolites

Phosphoramide Mustard: The DNA Alkylating Agent

Phosphoramide mustard is the principal cytotoxic metabolite responsible for the therapeutic effect of cyclophosphamide.[8] It functions as a bifunctional alkylating agent, leading to the formation of covalent bonds with DNA.

-

Mechanism of DNA Alkylation: The primary target for alkylation is the N-7 position of guanine bases in the DNA.[1][6] Phosphoramide mustard can react with two different guanine bases, resulting in the formation of DNA inter-strand and intra-strand cross-links.[6][8]

-

Consequences of DNA Damage: These cross-links physically obstruct the DNA double helix, preventing strand separation. This blockage inhibits critical cellular processes, including DNA replication and transcription.[1][8] The accumulation of extensive, irreparable DNA damage ultimately triggers programmed cell death (apoptosis).[1][6]

Acrolein: A Mediator of Toxicity

Acrolein is a highly reactive α,β-unsaturated aldehyde that contributes significantly to the side-effect profile of cyclophosphamide but not its primary anti-cancer effect.[6][7]

-

Cellular Damage: Acrolein can cause widespread cellular damage through multiple mechanisms, including the depletion of glutathione (GSH), generation of reactive oxygen species (ROS), protein adduction, and direct DNA damage.[9][10][11]

-

Ribosomal Stress: Studies have shown that acrolein can preferentially damage nucleolar ribosomal DNA (rDNA) and ribosomal RNA (rRNA), leading to the inhibition of ribosome biogenesis.[9] This "ribosomal stress" can activate p53-dependent and -independent pathways leading to apoptosis.[9]

-

Clinical Toxicity: Acrolein is the principal agent responsible for hemorrhagic cystitis, a common and severe side effect of cyclophosphamide therapy.[6]

Aldophosphamide and the Mechanism of Drug Resistance

The primary mechanism of cellular resistance to cyclophosphamide involves the enzymatic detoxification of aldophosphamide before it can convert to phosphoramide mustard.

-

Role of Aldehyde Dehydrogenase (ALDH): A family of enzymes, particularly Aldehyde Dehydrogenase 1A1 (ALDH1A1), can efficiently oxidize aldophosphamide.[2][4]

-

Detoxification Pathway: ALDH converts aldophosphamide into carboxyphosphamide, an inactive and non-toxic metabolite that is subsequently excreted.[2][4]

-

Clinical Significance: High levels of ALDH activity in cancer cells are strongly correlated with resistance to cyclophosphamide.[12][13] This is a critical factor in both intrinsic and acquired resistance. Conversely, tissues with naturally high ALDH levels, such as hematopoietic stem cells, are relatively protected from cyclophosphamide's toxicity, which provides a degree of therapeutic selectivity.[4][14] Overexpression of the ALDH1 gene has been shown to be sufficient to induce cyclophosphamide resistance in vitro.[12]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of cyclophosphamide and its metabolites. It is important to note that IC50 values are highly dependent on the cell line and assay conditions.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Mafosfamide¹ | L1210 (murine leukemia) | In vitro colony-forming | ~13 µmol/L (in ALDH1-transduced, resistant cells) | [12] |

| Mafosfamide¹ | Human hematopoietic progenitors | In vitro colony-forming | ~3-4 µmol/L (in ALDH1-transduced, resistant cells) | [12] |

| Phosphoramide Mustard | Rat Granulosa Cells (SIGCs) | Cell Viability (MTT/XTT) | Reduced viability at 3-6 µM after 48h | [15] |

| Phosphoramide Mustard | Rat (in vivo) | Tumor Growth Inhibition | 50% inhibition at 12 mg/kg | [15] |

| ¹Mafosfamide is a cyclophosphamide analog that spontaneously hydrolyzes to 4-hydroxycyclophosphamide, bypassing the need for hepatic activation, and is commonly used for in vitro studies. |

Experimental Protocols

Protocol: Measurement of ALDH Activity (ALDEFLUOR™ Assay)

This protocol describes a widely used flow cytometry-based method to identify and quantify cell populations with high ALDH activity, which is a key marker for cyclophosphamide resistance and cancer stem cells.[16][17]

Principle: The ALDEFLUOR™ assay uses a non-toxic, fluorescent ALDH substrate (BAAA, BODIPY®-aminoacetaldehyde) that freely diffuses into intact cells.[17] In the presence of ALDH, BAAA is converted to a fluorescent product (BAA, BODIPY®-aminoacetate), which is trapped inside the cell due to its negative charge. The intensity of the green fluorescence is directly proportional to the ALDH activity. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish baseline fluorescence and define the ALDH-positive population.[17]

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from either cell culture or primary tissue. Count cells and resuspend in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Reagent Preparation: Activate the ALDEFLUOR™ reagent (BAAA) by adding DMSO.

-

Staining:

-

Test Sample: Add 5 µL of the activated ALDEFLUOR™ reagent per 1 mL of cell suspension. Mix immediately.

-

Control Sample: Immediately transfer half of the cell suspension from the "Test" tube to a new tube containing the ALDH inhibitor, DEAB. This serves as the negative control for background fluorescence.

-

-

Incubation: Incubate both test and control tubes for 30-45 minutes at 37°C, protected from light.

-

Flow Cytometry Analysis:

-

Centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in fresh ALDEFLUOR™ Assay Buffer.

-

Acquire events on a flow cytometer. Use the DEAB-treated control sample to set the gate for the ALDH-positive population.

-

Analyze the test sample to determine the percentage of ALDH-bright (ALDH⁺) cells.

-

Protocol: Measurement of DNA Cross-linking (Modified Alkaline Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage. A modification of the standard protocol allows for the specific detection of DNA inter-strand cross-links caused by agents like phosphoramide mustard.[18][19]

Principle: DNA cross-links reduce the migration of DNA out of the nucleus ("comet tail") during electrophoresis. To specifically measure cross-links, cells are first treated with a known dose of an agent that induces strand breaks (e.g., gamma radiation) after treatment with the cross-linking agent. A cross-linking agent will impede the migration of these induced fragments, resulting in a smaller comet tail compared to cells treated with the strand-breaking agent alone. The degree of tail reduction is proportional to the frequency of cross-links.

Methodology:

-

Cell Treatment: Expose cells to the test compound (e.g., phosphoramide mustard) for the desired time. Include a positive control (e.g., cisplatin) and a negative vehicle control.

-

Induction of Strand Breaks: After treatment, place cell suspensions on ice and irradiate with a fixed dose of ionizing radiation (e.g., 20 Gy) to induce a consistent level of DNA strand breaks in all samples. Leave a non-irradiated control to assess baseline damage.

-

Cell Embedding: Mix a small volume of the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow to solidify.

-

Lysis: Immerse the slides in a high-salt, detergent-based lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) overnight at 4°C. This removes membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes. Fragmented DNA will migrate from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the percentage of DNA in the tail. A statistically significant decrease in tail moment/tail DNA in the irradiated, drug-treated group compared to the irradiated-only group indicates the presence of DNA cross-links.

References

- 1. droracle.ai [droracle.ai]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Does acrolein contribute to the cytotoxicity of cyclophosphamide? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acrolein preferentially damages nucleolus eliciting ribosomal stress and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Tobacco Smoke Component, Acrolein, as a Major Culprit in Lung Diseases and Respiratory Cancers: Molecular Mechanisms of Acrolein Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Situational aldehyde dehydrogenase expression by regulatory T cells may explain the contextual duality of cyclophosphamide as both a pro-inflammatory and tolerogenic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. stemcell.com [stemcell.com]

- 17. protocols.io [protocols.io]

- 18. AOP-Wiki [aopwiki.org]

- 19. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Aldophosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldophosphamide is a critical intermediate metabolite of the widely used anticancer prodrug cyclophosphamide. Its discovery and the subsequent elucidation of its role in the bioactivation pathway of cyclophosphamide have been pivotal in understanding the drug's mechanism of action and in the development of new, more effective analogs. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to aldophosphamide, tailored for professionals in the field of cancer research and drug development.

The Discovery of Aldophosphamide and its Role in Cyclophosphamide's Mechanism of Action

Cyclophosphamide itself is an inactive prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects. The initial step in this activation is the hydroxylation of cyclophosphamide at the C-4 position of the oxazaphosphorine ring by cytochrome P450 enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide.[1][2] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide.[1][2]

The discovery that aldophosphamide is a key metabolite was a significant breakthrough. It was identified as a metabolite both in vitro from incubations of cyclophosphamide with mouse liver microsomes and in vivo in the plasma of a patient treated with cyclophosphamide.[3] Aldophosphamide serves as the transport form of the ultimate alkylating agent. It can diffuse into cells where it undergoes spontaneous, non-enzymatic β-elimination to yield two products: phosphoramide mustard and acrolein.[1][4] Phosphoramide mustard is the primary DNA alkylating agent responsible for the antitumor activity of cyclophosphamide, forming cross-links within and between DNA strands, ultimately leading to apoptosis.[4] Acrolein, a toxic byproduct, is responsible for the hemorrhagic cystitis sometimes associated with cyclophosphamide therapy.[4]

Alternatively, aldophosphamide can be detoxified by aldehyde dehydrogenase (ALDH) enzymes, primarily ALDH1A1, which oxidize it to the inactive metabolite carboxyphosphamide.[2] The differential expression of ALDH in various tissues is believed to contribute to the selective toxicity of cyclophosphamide, with tumor cells often having lower levels of these detoxifying enzymes.[2]

Synthesis of Aldophosphamide

The synthesis of aldophosphamide and its stable precursor, 4-hydroxycyclophosphamide, has been a key area of research to enable further pharmacological and toxicological studies. Two primary synthetic routes have been established: chemical synthesis via ozonolysis and enzymatic synthesis.

Chemical Synthesis: The Takamizawa Method (Ozonolysis)

A seminal method for the chemical synthesis of 4-hydroxycyclophosphamide, a direct precursor to aldophosphamide in solution, was developed by Takamizawa and colleagues. This method involves the ozonolysis of an unsaturated phosphorodiamidate precursor.

Experimental Protocol: Ozonolysis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate

-

Preparation of the Precursor: O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate is prepared by reacting phosphorus oxychloride (POCl₃) with 3-buten-1-ol, followed by treatment with N,N-bis(2-chloroethyl)amine and ammonia.

-

Ozonolysis: A solution of the precursor in an appropriate solvent (e.g., a mixture of acetone and water) is cooled to a low temperature (typically -78°C using a dry ice/acetone bath). A stream of ozone is then bubbled through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Work-up and Reduction: After ozonolysis, the reaction mixture is purged with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone. The resulting ozonide is then reduced to form 4-hydroperoxycyclophosphamide. This can be achieved by the addition of a reducing agent such as triphenylphosphine.

-

Formation of 4-Hydroxycyclophosphamide: The 4-hydroperoxycyclophosphamide is then deoxygenated to yield 4-hydroxycyclophosphamide. This can also be achieved using triphenylphosphine.

-

Purification: The final product, 4-hydroxycyclophosphamide, is purified from the reaction mixture using column chromatography on silica gel.

This method, while effective, can be complex and may result in undesired side products.[1]

Enzymatic Synthesis using Unspecific Peroxygenase

A more recent and efficient method for the synthesis of 4-hydroxycyclophosphamide utilizes a fungal unspecific peroxygenase (UPO) from Marasmius rotula (MroUPO).[1][5] This biocatalytic approach offers high selectivity and milder reaction conditions.

Experimental Protocol: MroUPO-catalyzed Hydroxylation of Cyclophosphamide [1]

-

Reaction Setup: A solution of cyclophosphamide (e.g., 0.05 mmol in 5 mL of 20 mM sodium acetate buffer, pH 5.5) is prepared. MroUPO (e.g., 1 µM) is added to the solution.

-

Initiation of Reaction: The reaction is initiated by the continuous addition of hydrogen peroxide (H₂O₂) via a syringe pump (e.g., 5 mM h⁻¹) while stirring at room temperature (25°C).

-

Monitoring the Reaction: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC). The formation of 4-hydroxycyclophosphamide, its tautomer aldophosphamide, and the over-oxidized product 4-ketocyclophosphamide can be tracked.

-

Reaction Quenching and Product Isolation: Once the optimal yield of 4-hydroxycyclophosphamide is achieved, the reaction is stopped. The product is then isolated and purified from the reaction mixture using preparative HPLC.

-

Lyophilization: The purified fractions containing 4-hydroxycyclophosphamide are pooled, and the solvent is removed under vacuum, followed by lyophilization to obtain the pure product.

This enzymatic method has been reported to produce 4-hydroxycyclophosphamide with a yield of 32% and a purity of over 97.6%.[5]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of aldophosphamide and its precursors.

| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |

| Ozonolysis (Takamizawa) | O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate | Ozone, Triphenylphosphine | ~40% (for 4-OH-CPA) | Not specified | [1] |

| Enzymatic (MroUPO) | Cyclophosphamide | Marasmius rotula peroxygenase, H₂O₂ | 32% (for 4-OH-CPA) | > 97.6% | [5] |

Table 1: Comparison of Synthesis Methods for 4-Hydroxycyclophosphamide (precursor to Aldophosphamide)

| Analytical Technique | Compound | Key Observations and Data | Reference |

| ³¹P NMR | Aldophosphamide | In equilibrium with 4-hydroxycyclophosphamide. Specific chemical shifts are dependent on the solvent and pH. | |

| Mass Spectrometry | Aldophosphamide | Has been identified and characterized in biological samples. | [3] |

Table 2: Analytical Characterization Data for Aldophosphamide

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the in vitro cytotoxicity of aldophosphamide (generated in situ from 4-hydroxycyclophosphamide) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed target cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Preparation of Test Compound: Prepare a stock solution of 4-hydroxycyclophosphamide in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Cell Treatment: After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 4-hydroxycyclophosphamide. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Cyclophosphamide Metabolic Pathway

Caption: Metabolic activation pathway of cyclophosphamide.

Experimental Workflow for Enzymatic Synthesis of 4-Hydroxycyclophosphamide

Caption: Workflow for the enzymatic synthesis of 4-hydroxycyclophosphamide.

References

- 1. Synthesis, activation, and cytotoxicity of aldophosphamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 31P nuclear magnetic resonance spectroscopic observation of the intracellular transformations of oncostatic cyclophosphamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In situ preparation and fate of cis-4-hydroxycyclophosphamide and aldophosphamide: 1H and 31P NMR evidence for equilibration of cis- and trans-4-hydroxycyclophosphamide with aldophosphamide and its hydrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

The Pharmacokinetics and Metabolism of Aldophosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldophosphamide is a pivotal intermediate metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. As the direct precursor to the therapeutic alkylating agent phosphoramide mustard and the toxic byproduct acrolein, understanding its pharmacokinetic profile and metabolic fate is critical for optimizing clinical efficacy and mitigating toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of aldophosphamide, detailing its formation, distribution, and subsequent biotransformation. Quantitative data are summarized, experimental methodologies are outlined, and key pathways are visualized to serve as a resource for researchers and drug development professionals.

Introduction

Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2] This activation is a multi-step process initiated in the liver, leading to the formation of aldophosphamide, a key decision point in the metabolic cascade. The balance between the conversion of aldophosphamide to its active and inactive metabolites significantly influences the therapeutic index of cyclophosphamide. This document synthesizes the current understanding of aldophosphamide's journey through the body.

Metabolic Pathway of Aldophosphamide

The metabolism of cyclophosphamide to and from aldophosphamide is a complex process involving both enzymatic and spontaneous reactions.

2.1. Formation of Aldophosphamide

The initial activation of cyclophosphamide occurs primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, and to a lesser extent, CYP3A4.[1] This hydroxylation reaction produces 4-hydroxycyclophosphamide, which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[1][2] This equilibrium allows for the diffusion of these metabolites from the liver into the systemic circulation.[2][3]

2.2. Biotransformation of Aldophosphamide

Once formed, aldophosphamide has two primary metabolic fates:

-

Detoxification: Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, to the inactive and non-toxic metabolite carboxyphosphamide.[1][2][3] Tissues with high ALDH levels, such as bone marrow stem cells and the intestinal epithelium, are thus protected from the cytotoxic effects of cyclophosphamide.[1][2]

-

Activation: Aldophosphamide can undergo spontaneous, non-enzymatic β-elimination to yield two products:

A minor pathway involving N-dechloroethylation of cyclophosphamide, primarily catalyzed by CYP3A4, leads to the formation of the neurotoxic metabolite chloroacetaldehyde.[2][3]

Below is a diagram illustrating the metabolic pathway of cyclophosphamide, highlighting the central role of aldophosphamide.

Caption: Metabolic pathway of cyclophosphamide to aldophosphamide and its subsequent metabolites.

Pharmacokinetics of Aldophosphamide

The pharmacokinetic properties of aldophosphamide are intrinsically linked to those of its tautomer, 4-hydroxycyclophosphamide. Due to their rapid equilibrium, they are often measured and reported together as a single entity (4-hydroxycyclophosphamide/aldophosphamide).

3.1. Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for 4-hydroxycyclophosphamide/aldophosphamide from studies in human patients. It is important to note the significant interpatient variability.

| Parameter | Value | Patient Population | Notes | Reference |

| Half-life (t½) | 7.6 ± 2.3 hours | Systemic vasculitis patients | - | [5] |

| Time to Maximum Concentration (Tmax) | 2.3 hours | Systemic vasculitis patients | Following a 1-hour intravenous infusion of cyclophosphamide. | [5] |

| Area Under the Curve (AUC) | 1.86 ± 1.12 mg/L*h | Systemic vasculitis patients | Ratio to cyclophosphamide AUC was 1.30 ± 0.76%. | [5] |

| Fractional Clearance (Clmet/Fmet) | 2982 ml/min | Metastatic breast cancer patients | The pharmacokinetics of 4-hydroxycyclophosphamide/aldophosphamide is formation-limited. | [6] |

| Elimination Rate Constant (ke[M]) | ~6.78 h⁻¹ | Cancer patients | - | [7] |

3.2. Distribution

Aldophosphamide, along with 4-hydroxycyclophosphamide, can diffuse from the liver into the circulation and subsequently enter target cells.[2][3] There is evidence to suggest that aldophosphamide can cross the blood-brain barrier.[1] Naproxen and aldophosphamide share a binding site on serum albumin, and naproxen can displace aldophosphamide, leading to an increase in unbound, free aldophosphamide in the serum.[1]

Experimental Protocols

The study of aldophosphamide metabolism and pharmacokinetics employs a variety of in vitro and in vivo experimental designs.

4.1. In Vitro Metabolism Studies

-

Objective: To identify metabolites and characterize the enzymes involved in cyclophosphamide activation and detoxification.

-

Methodology:

-

Incubation: Cyclophosphamide is incubated with liver microsomes, which contain a high concentration of CYP450 enzymes.[8]

-

Reaction Conditions: The incubation mixture typically includes co-factors necessary for CYP450 activity, such as NADPH.

-

Metabolite Trapping: Due to the instability of aldophosphamide, it is often derivatized for analysis. For instance, it can be isolated as a cyanohydrin derivative.[8]

-

Analysis: Metabolites are identified and quantified using analytical techniques such as mass spectrometry and combined gas chromatography-mass spectrometry (GC-MS).[8]

-

4.2. In Vivo Pharmacokinetic Studies in Humans

-

Objective: To determine the pharmacokinetic profile of cyclophosphamide and its metabolites in patients.

-

Methodology:

-

Drug Administration: Cyclophosphamide is administered to patients, typically via intravenous infusion.[5]

-

Sample Collection: Blood samples are collected at various time points following drug administration.[5][9]

-

Sample Preparation: Whole blood or serum is processed for analysis.

-

Quantification: Concentrations of cyclophosphamide and 4-hydroxycyclophosphamide/aldophosphamide are determined using validated analytical methods, such as reversed-phase high-pressure liquid chromatography (HPLC) with ultraviolet detection or GC-MS with deuterium-labeled internal standards.[5][6]

-

Pharmacokinetic Modeling: The concentration-time data are analyzed using pharmacokinetic modeling software to calculate parameters such as half-life, AUC, and clearance.[6]

-

The following diagram illustrates a general workflow for the quantification of aldophosphamide in biological samples.

Caption: General experimental workflow for pharmacokinetic analysis of aldophosphamide.

Conclusion

Aldophosphamide is a critical, albeit transient, metabolite in the bioactivation of cyclophosphamide. Its formation and subsequent conversion are key determinants of both the therapeutic efficacy and toxicity of its parent compound. A thorough understanding of its pharmacokinetics and the factors influencing its metabolic fate is essential for the continued development and optimization of cyclophosphamide-based therapies and for the design of novel agents that leverage this metabolic pathway. The data and methodologies presented in this guide provide a foundational resource for professionals in the field of drug metabolism and pharmacology.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonlinear pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide/aldophosphamide in patients with metastatic breast cancer receiving high-dose chemotherapy followed by autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Blood level and urinary excretion of activated cyclophosphamide and its deactivation products in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of aldophosphamide as a metabolite of cyclophosphamide in vitro and in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

Aldophosphamide: A Deep Dive into its Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Aldophosphamide, a critical intermediate metabolite of the widely used anticancer agent cyclophosphamide, plays a pivotal role in the therapeutic efficacy of its parent compound. This technical guide provides a comprehensive overview of the biological activity and cytotoxicity of aldophosphamide, detailing its metabolic journey, mechanism of action, and the experimental methodologies used to evaluate its effects.

Metabolic Activation and Detoxification: A Double-Edged Sword

Cyclophosphamide itself is an inert prodrug. Its journey to becoming a potent cytotoxic agent begins in the liver, where it undergoes metabolic activation by cytochrome P450 enzymes, primarily CYP2B6 and CYP2C19.[1] This initial step yields 4-hydroxycyclophosphamide, which exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[1][2] It is aldophosphamide that can freely diffuse into cells to exert its effects.[1]

Once inside the cell, aldophosphamide stands at a metabolic crossroads with two competing fates that ultimately determine the cell's destiny.

Activation to Cytotoxic Agents: Through a process of β-elimination, aldophosphamide decomposes into two key molecules:

-

Phosphoramide mustard: This is the primary alkylating agent responsible for the antineoplastic effects of cyclophosphamide.[2][3]

-

Acrolein: A highly reactive and toxic aldehyde, acrolein is primarily associated with the adverse side effects of cyclophosphamide therapy, such as hemorrhagic cystitis.[2][3]

Recent research suggests that in vivo, the decomposition of aldophosphamide may be an enzymatic process involving phosphodiesterases, leading to the formation of phosphoramide mustard and 3-hydroxypropanal (HPA), a pro-apoptotic molecule.[4][5] This contrasts with the in vitro scenario where β-elimination yielding acrolein is more prominent.[4][5]

Detoxification Pathway: The primary route of aldophosphamide detoxification is its oxidation to the inactive and non-toxic metabolite, carboxyphosphamide.[1][2] This reaction is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, with ALDH1A1 being a key player.[1][6] The differential expression of ALDH in various tissues is a crucial factor in the selective toxicity of cyclophosphamide. Tissues with high ALDH levels, such as bone marrow stem cells and the intestinal epithelium, are better protected from the cytotoxic effects of aldophosphamide, whereas many cancer cells exhibit low ALDH levels, rendering them more susceptible.[1][2]

Mechanism of Cytotoxicity: DNA Damage and Apoptosis

The anticancer activity of the cyclophosphamide lineage is primarily executed by phosphoramide mustard. As a bifunctional alkylating agent, it targets the nucleophilic N7 position of guanine bases within the DNA.[3][7] This leads to the formation of several types of DNA damage, including:

-

Monoadducts: The initial attachment of a single alkyl group to a guanine base.[2]

-

Intrastrand Cross-links: The formation of a link between two guanine bases on the same DNA strand.[2][7]

-

Interstrand Cross-links: The covalent linking of the two opposing strands of the DNA double helix.[7]

These DNA lesions, particularly interstrand cross-links, are highly cytotoxic as they physically obstruct DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[3][8]

The cellular response to this DNA damage involves the activation of complex signaling pathways. The tumor suppressor protein p53 is a key mediator in this process.[2] Upon sensing DNA damage, p53 can halt the cell cycle to allow for DNA repair. If the damage is too extensive to be repaired, p53 initiates the apoptotic cascade.[9] Evidence also suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway in aldophosphamide-induced apoptosis.[2][9] Furthermore, cyclophosphamide has been shown to augment Fas-mediated apoptosis in lymphoma cell lines.[10]

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of aldophosphamide and its parent compound, cyclophosphamide, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a standard metric for cytotoxicity.

| Compound | Cell Line | Assay | IC50 (48h) | % Cytotoxicity (at 250 µg/mL) | Reference |

| Cyclophosphamide | Raw 264.7 (Macrophage) | MTT Assay | 145.44 µg/mL | 69.58% | [2][11] |

| 4-Hydroperoxy-CPA | Various Human Tumors | Clonogenic Assay | Median Molar ID50 = 5.7 x 10-5 M | - | [12] |

| S-9 Activated CPA | Various Human Tumors | Clonogenic Assay | Less potent than 4-Hydroperoxy-CPA | - | [2] |

| Phosphoramide Mustard | Various Human Tumors | Clonogenic Assay | Least potent of the activated forms tested | - | [2] |

| Hepatocyte-activated CPA | K562 (Human Leukemia) | Not specified | 3 to 4 times more potent than Phosphoramide Mustard | - | [2] |

ID50: Inhibitory Dose 50% (concentration required to inhibit cell growth by 50%).

Experimental Protocols

A variety of in vitro assays are employed to assess the cytotoxicity of aldophosphamide and related compounds. Below are detailed methodologies for some of the key experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

1. Cell Seeding:

-

Seed target cells (e.g., 1 x 104 Raw 264.7 cells) in 200 µL of culture medium per well into a 96-well plate.[2]

2. Incubation:

-

Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.[2]

3. Drug Treatment:

-

Prepare serial dilutions of cyclophosphamide or its metabolites (e.g., 10, 25, 50, 100, 150, 200, and 250 µg/mL).[2]

-

Remove the old medium from the wells and add 50 µL of the drug solutions.[2]

-

Include appropriate controls (negative control: fresh media; solvent control: DMSO).[2]

4. Incubation:

-

Incubate the plate for the desired exposure time (e.g., 48 hours).[2]

5. MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

6. Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Shake the plate for 15 minutes.[2]

7. Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.[2]

8. Calculation:

-

Calculate the percentage of cytotoxicity relative to the untreated control cells using the formula: % Cytotoxicity = 100 - [(Absorbance of Sample / Absorbance of Control) x 100].[11]

Analysis of DNA Damage (Alkaline Elution)

Alkaline elution is a sensitive technique for quantifying DNA single-strand breaks and both DNA-protein and DNA-interstrand cross-links.[2]

1. Cell Labeling:

-

Pre-label the cellular DNA by culturing cells for an extended period (e.g., 24 hours) with a low concentration of a radiolabeled nucleotide, such as [14C]thymidine.[2]

2. Drug Exposure:

-

Treat the labeled cells with the desired concentration of activated cyclophosphamide (e.g., 4-hydroperoxycyclophosphamide) or its metabolites for a specific duration (e.g., 1 hour).[2]

3. Cell Lysis:

-

After treatment, layer the cells onto a polycarbonate filter.[2]

-

Lyse the cells directly on the filter using a detergent-containing solution.

4. Elution:

-

Elute the DNA from the filter using an alkaline buffer. The rate of elution is inversely proportional to the size of the DNA strands. Smaller DNA fragments (resulting from strand breaks) elute more rapidly. DNA cross-links retard the elution rate.

5. Quantification:

-

Collect fractions of the eluate and quantify the amount of radioactivity in each fraction to determine the elution profile.

-

To specifically measure interstrand cross-links, the DNA is typically subjected to a controlled dose of ionizing radiation before elution to introduce a known number of single-strand breaks. The reduction in the elution rate compared to a drug-free, irradiated control is a measure of the frequency of cross-links.

Conclusion

Aldophosphamide is a central and complex molecule in the pharmacology of cyclophosphamide. Its biological activity is a delicate balance between metabolic activation to the potent DNA alkylating agent, phosphoramide mustard, and detoxification to the inert carboxyphosphamide. The cytotoxicity of aldophosphamide is primarily driven by the induction of DNA cross-links, which trigger apoptotic cell death. A thorough understanding of these pathways and the experimental methods used to study them is essential for the continued development and optimization of cyclophosphamide-based therapies and the design of novel, more selective anticancer agents.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. irispublishers.com [irispublishers.com]

- 5. ecronicon.net [ecronicon.net]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. mdpi.com [mdpi.com]

- 10. The effect of cyclophosphamide on Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Aldophosphamide in Cyclophosphamide Bioactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical role of aldophosphamide in the bioactivation of the widely used anticancer and immunosuppressive agent, cyclophosphamide. As a prodrug, cyclophosphamide's therapeutic efficacy is entirely dependent on its metabolic conversion to active cytotoxic species. Aldophosphamide stands as the pivotal intermediate in this pathway, dictating the balance between therapeutic effect and toxicity. This document details the metabolic cascade, presents key experimental methodologies for its study, and provides quantitative data to support a deeper understanding of this crucial molecule.

The Bioactivation Pathway of Cyclophosphamide: A Journey to Cytotoxicity

Cyclophosphamide (CP) is metabolically inert and requires hepatic activation to exert its therapeutic effects.[1] This process is initiated by the cytochrome P450 (CYP) enzyme system, primarily CYP2B6, which hydroxylates CP at the C-4 position to form 4-hydroxycyclophosphamide (4-OH-CP).[2][3] 4-OH-CP exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[4][5] This equilibrium is a critical juncture in the metabolic pathway.

Aldophosphamide is the direct precursor to the ultimate cytotoxic agent, phosphoramide mustard (PM), and the urotoxic metabolite, acrolein.[2][6] The decomposition of aldophosphamide into these two molecules is a spontaneous β-elimination reaction.[5] PM is a potent alkylating agent that forms DNA cross-links, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[2][7] Acrolein, on the other hand, is a highly reactive aldehyde responsible for the hemorrhagic cystitis often associated with cyclophosphamide therapy.[2][8]

A competing detoxification pathway for aldophosphamide involves its oxidation by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, to the inactive and non-toxic metabolite, carboxyphosphamide.[5][9] The differential expression of ALDH in various tissues is a key determinant of cyclophosphamide's selectivity, with tumor cells often exhibiting lower ALDH levels, leading to an accumulation of the active phosphoramide mustard.[1]

Quantitative Data on Cyclophosphamide and its Metabolites

The pharmacokinetics and metabolism of cyclophosphamide and its metabolites exhibit significant inter-individual variability. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Cyclophosphamide and its Key Metabolites

| Compound | Half-life (t½) | Peak Plasma Concentration (Cmax) | Area Under the Curve (AUC) | Notes |

| Cyclophosphamide | 3 - 12 hours[1] | Varies with dose and administration route | Substantial interpatient variability[4] | Oral bioavailability >75%[1] |

| 4-Hydroxycyclophosphamide/ Aldophosphamide | Parallel decline to cyclophosphamide[3] | ~2.4 µM[3] | AUC ratio to CP: 0.0158[3] | Highly unstable in biological fluids[4] |

| Phosphoramide Mustard | ~15 hours (terminal)[3] | ~40 µM[3] | AUC ratio to CP: 0.4518[3] | Major circulating active metabolite[3] |

| Acrolein | Not typically measured directly in plasma due to high reactivity | - | - | Responsible for bladder toxicity[2] |

Table 2: Enzyme Kinetic Parameters for Key Enzymes in Cyclophosphamide Metabolism

| Enzyme | Substrate | KM (µM) | Vmax (pmol/min/mg protein) | Species | Reference |

| Human CYP2B6 | Cyclophosphamide | 250 - 1300 | 150 - 1200 | Human | [10] |

| Human ALDH1A1 | Aldophosphamide | ~16 - 2500 | - | Human | [11] |

| Mouse Liver Microsomes | Cyclophosphamide | 134 ± 24 | 1480 ± 90 | Mouse | [12] |

| Dog Liver Microsomes | Cyclophosphamide | 102 ± 16 | 8230 ± 430 | Dog | [12] |

| Cat Liver Microsomes | Cyclophosphamide | 206 ± 40 | 2910 ± 240 | Cat | [12] |

Table 3: In Vitro Cytotoxicity of Cyclophosphamide and its Metabolites

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

| 4-Hydroperoxycyclophosphamide | Human Tumor Clonogenic Assay | 57 | Clonogenic Assay | [1] |

| Phosphoramide Mustard | Rat Granulosa Cells | 3 - 6 | Trypan Blue | [13] |

| Hepatocyte-activated CPA | K562 (Human Leukemia) | 3 to 4 times more potent than Phosphoramide Mustard | Cytotoxicity Assay | [14] |

Experimental Protocols

A variety of experimental techniques are employed to study the bioactivation of cyclophosphamide and the role of aldophosphamide. Detailed methodologies for key experiments are provided below.

Quantification of Cyclophosphamide and its Metabolites by LC-MS/MS

This method allows for the sensitive and specific measurement of cyclophosphamide and its various metabolites in biological matrices.

Sample Preparation (Urine):

-

Dilute urine samples with an aqueous solution containing a deuterated internal standard (e.g., D(4)-CP) and methanol.[15]

-

Centrifuge the mixture to precipitate proteins.[15]

-

The supernatant can be directly injected into the LC-MS/MS system.[15]

Sample Preparation (Plasma):

-

For the highly unstable 4-hydroxycyclophosphamide, plasma samples must be immediately derivatized with phenylhydrazine to form a stable phenylhydrazone.[16]

-

For other metabolites like carboxyethylphosphoramide mustard (CEPM), a deuterated internal standard is added.[16]

-

Protein precipitation is typically performed using methanol and acetonitrile.[17]

LC-MS/MS Conditions:

-

Chromatography: A C18 reverse-phase column is commonly used.[15][17]

-

Mobile Phase: A gradient of an aqueous solution with a small amount of formic acid and an organic solvent like methanol or acetonitrile is employed.[17]

-

Mass Spectrometry: A triple-quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is used for quantification.[15]

In Vitro Bioactivation of Cyclophosphamide using Liver Microsomes

This assay simulates the hepatic metabolism of cyclophosphamide to study the formation of its metabolites.

Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), an NADPH regenerating system, and a suitable buffer (e.g., phosphate buffer).[2][18]

-

Pre-incubate the mixture at 37°C.[2]

-

Initiate the reaction by adding cyclophosphamide.[2]

-

Incubate for a specific time at 37°C.[18]

-

Stop the reaction by adding a quenching solvent like acetonitrile or by heat inactivation.

-

Analyze the formation of metabolites using LC-MS/MS as described above.

Cellular Cytotoxicity Assays

These assays are used to determine the cytotoxic effects of cyclophosphamide and its metabolites on cancer cells.

MTT Assay:

-

Seed cells in a 96-well plate and allow them to attach overnight.[14]

-

Treat the cells with various concentrations of the test compounds (e.g., cyclophosphamide, phosphoramide mustard) for a specified duration (e.g., 48 hours).[14]

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.[14]

-

Solubilize the formazan crystals with a solvent like DMSO.[14]

-

Measure the absorbance at a specific wavelength to determine cell viability.[14]

Trypan Blue Exclusion Assay:

-

Treat cells in culture with the test compounds.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Mix a small volume of the cell suspension with an equal volume of Trypan blue solution.[13]

-

Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.[13]

Measurement of DNA Cross-linking by Phosphoramide Mustard

This experiment confirms the mechanism of action of the active metabolite.

Alkaline Elution:

-

Pre-label cellular DNA by culturing cells with a radiolabeled nucleotide (e.g., [14C]thymidine).[14]

-

Treat the labeled cells with phosphoramide mustard.[14]

-

Lyse the cells on a filter and elute the DNA under alkaline conditions.[14]

-

The rate of elution is inversely proportional to the number of DNA cross-links.

Mass Spectrometry-based Proteomics:

-

Treat cells with phosphoramide mustard.

-

Isolate chromosomal DNA with covalently attached proteins.[7]

-

Use neutral thermal hydrolysis to release protein-guanine conjugates.[7]

-

Identify the cross-linked proteins using mass spectrometry.[7]

Aldehyde Dehydrogenase (ALDH) Activity Assay

This assay measures the activity of the key enzyme responsible for detoxifying aldophosphamide.

Colorimetric Assay:

-

Prepare cell or tissue lysates.[19]

-

Prepare a reaction mixture containing a suitable buffer, NAD+, a substrate (e.g., a specific aldehyde), and a colorimetric probe.[19]

-

Add the lysate to the reaction mixture.

-

The ALDH-catalyzed oxidation of the aldehyde generates NADH, which then reduces the probe to a colored product.[19]

-

Measure the increase in absorbance at a specific wavelength over time to determine ALDH activity.[19]

The Dual Nature of Aldophosphamide: Therapeutic Efficacy vs. Toxicity

The central role of aldophosphamide is best understood as a critical branching point that determines the ultimate fate of cyclophosphamide and its therapeutic and toxic outcomes. The balance between its conversion to the cytotoxic phosphoramide mustard and its detoxification to carboxyphosphamide is a key determinant of the drug's therapeutic index.

Conclusion

Aldophosphamide is undeniably the linchpin in the bioactivation of cyclophosphamide. Its formation, stability, and subsequent metabolic fate are the primary determinants of both the drug's anticancer efficacy and its associated toxicities. A thorough understanding of the intricate role of aldophosphamide, facilitated by the robust experimental methodologies outlined in this guide, is paramount for the rational design of novel cyclophosphamide analogs with improved therapeutic indices and for the optimization of existing therapeutic regimens. For researchers and drug development professionals, a continued focus on the factors that modulate aldophosphamide metabolism will be crucial in advancing the clinical utility of this important class of therapeutic agents.

References

- 1. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue culture cytotoxicity assay for cyclophosphamide metabolites in rat body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A bioassay for cyclophosphamide in blood, lung and tumour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent DNA-Protein Cross-linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of metabolites of cyclophosphamide to DNA in a rat liver microsomal system and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the mouse aldehyde dehydrogenases important in aldophosphamide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sciencellonline.com [sciencellonline.com]

An In-depth Technical Guide to Aldophosphamide Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldophosphamide is the central active metabolite of the widely used anticancer prodrug cyclophosphamide. Its potent cytotoxic effects are mediated through the generation of the DNA alkylating agent, phosphoramide mustard, and acrolein. This technical guide provides a comprehensive overview of aldophosphamide derivatives, focusing on their synthesis, mechanism of action, cytotoxic properties, and the experimental methodologies used in their evaluation.

Mechanism of Action

Cyclophosphamide is bioactivated in the liver by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, aldophosphamide.[1] Aldophosphamide is then transported into cells where it spontaneously or enzymatically decomposes to yield phosphoramide mustard and acrolein.[2]

Phosphoramide mustard is a bifunctional alkylating agent that forms covalent cross-links with DNA, primarily at the N7 position of guanine residues.[2] This DNA damage inhibits DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis. Acrolein, while not contributing to the antitumor activity, is responsible for some of the toxic side effects associated with cyclophosphamide therapy, such as hemorrhagic cystitis.[2]

The cellular detoxification of aldophosphamide is primarily mediated by the enzyme aldehyde dehydrogenase (ALDH), which oxidizes it to the inactive metabolite, carboxyphosphamide.[1] High levels of ALDH in certain tissues, such as bone marrow stem cells, can confer resistance to cyclophosphamide.

Aldophosphamide Derivatives: Synthesis and Properties

Various derivatives of aldophosphamide have been synthesized to improve its therapeutic index, overcome resistance, and enhance its tumor-targeting capabilities. This section explores some key classes of these derivatives.

Perhydrooxazine Analogues

A series of perhydrooxazine analogues of aldophosphamide have been developed as an alternative mechanism for the release of phosphoramide mustard.[3] These compounds can undergo activation through hydrolysis to aldophosphamide, cyclization to 4-hydroxycyclophosphamides, or tautomerization to an enamine intermediate, which then rapidly releases phosphoramide mustard.[3]

Phenylketophosphamide and Related Analogues

Phenylketophosphamide and its analogues are preactivated acyclic derivatives of aldophosphamide.[4] These compounds are designed to bypass the need for enzymatic activation and directly generate the cytotoxic phosphoramide mustard.

Table 1: Half-life of Phenylketophosphamide and Related Analogues for Phosphoramide Mustard Generation [4]

| Compound | Half-life (minutes) |

| 2a/3a (4-hydroxycyclophosphamide/aldophosphamide) | 72 |

| 14a (Phenylketophosphamide) | 66 |

| 14b (Phenylketoifosfamide) | 63 |

| 14c (Phenylketotrofosfamide) | 56 |

| 20 (Methylketophosphamide) | 173 |

Conditions: 1 M lutidine buffer with 20% DMSO, pH 7.4, 37°C, measured by ³¹P NMR spectroscopy.[4]

Cytotoxicity of Aldophosphamide Derivatives

The cytotoxic activity of aldophosphamide derivatives is a critical measure of their potential as anticancer agents. This is typically assessed using in vitro cell-based assays.

Table 2: In Vitro Cytotoxicity of Selected Aldophosphamide Analogues

| Compound Class | Cell Lines | Cytotoxicity Profile | Reference |

| Perhydrooxazine analogues | L1210, P388 | Highly potent, including against cyclophosphamide-resistant lines.[3] | [3] |

| 4-Hydroperoxy-6-arylcyclophosphamides | L1210, P388 | Generally active against wild-type and cyclophosphamide-resistant cells.[5] | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aldophosphamide derivatives.

Synthesis of Aldophosphamide Analogues

General Procedure for the Synthesis of Phenylketophosphamide:

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., L1210, P388) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the aldophosphamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

³¹P NMR Spectroscopy for Kinetic Studies

³¹P NMR is a powerful technique to monitor the release of phosphoramide mustard from aldophosphamide derivatives.

Protocol:

-

Sample Preparation: Dissolve the aldophosphamide derivative in a suitable buffer (e.g., 1 M lutidine buffer, pH 7.4) containing a known concentration of an internal standard (e.g., trimethyl phosphate).

-

NMR Acquisition: Acquire ³¹P NMR spectra at regular time intervals at a constant temperature (e.g., 37°C).

-

Data Analysis: Integrate the signals corresponding to the starting material and the released phosphoramide mustard. The rate of release can be determined by plotting the concentration of the product over time and fitting the data to an appropriate kinetic model.[4]

Signaling Pathways and Visualizations

The cytotoxic effects of aldophosphamide and its derivatives are mediated through complex signaling pathways, primarily initiated by DNA damage.

Aldophosphamide-Induced Apoptosis Signaling Pathway

Caption: Aldophosphamide's mechanism of action leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

References

- 1. scilit.com [scilit.com]

- 2. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abeomics.com [abeomics.com]

- 4. 31P NMR kinetic studies of the intra- and intermolecular alkylation chemistry of phosphoramide mustard and cognate N-phosphorylated derivatives of N,N-bis(2-chloroethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of Aldophosphamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldophosphamide is a pivotal intermediate in the metabolic activation of the widely used anticancer prodrug, cyclophosphamide. Its enzymatic conversion is a critical determinant of both the therapeutic efficacy and the toxicity profile of cyclophosphamide-based chemotherapy. This technical guide provides a comprehensive overview of the enzymatic pathways governing aldophosphamide metabolism, with a focus on the key enzymes involved, their kinetics, and detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development, facilitating a deeper understanding of the mechanisms underlying cyclophosphamide's action and offering insights into strategies for optimizing its therapeutic index.

Introduction

Cyclophosphamide is a cornerstone of many chemotherapeutic regimens, exhibiting a broad spectrum of activity against various malignancies.[1][2][3] However, cyclophosphamide itself is an inert prodrug that requires metabolic activation to exert its cytotoxic effects.[3] This bioactivation process is a multi-step enzymatic cascade primarily occurring in the liver, leading to the formation of the key intermediate, aldophosphamide.[1][4]

The fate of aldophosphamide is a critical juncture in the metabolic pathway, as it can undergo one of two competing transformations:

-

Detoxification: Enzymatic oxidation to the inactive and non-toxic metabolite, carboxyphosphamide.[2][3]

-

Activation: Spontaneous (non-enzymatic) conversion to the ultimate DNA alkylating agent, phosphoramide mustard, and the urotoxic by-product, acrolein.[1][2][3]

The balance between these activation and detoxification pathways is a key determinant of both the anti-tumor efficacy and the adverse effects associated with cyclophosphamide therapy. A thorough understanding of the enzymes that govern the conversion of aldophosphamide is therefore paramount for optimizing treatment strategies, overcoming drug resistance, and developing novel, more selective anticancer agents.

The Metabolic Pathway of Aldophosphamide